N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)acetamide
Description
N-(2-(4-Isopropylphenyl)-4-oxo-4H-chromen-6-yl)acetamide is a chromenone-derived acetamide compound featuring a 4-oxo-4H-chromen (chromone) core substituted at the 2-position with a 4-isopropylphenyl group and at the 6-position with an acetamide moiety. Chromenones are oxygen-containing heterocycles known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Properties
IUPAC Name |
N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-12(2)14-4-6-15(7-5-14)20-11-18(23)17-10-16(21-13(3)22)8-9-19(17)24-20/h4-12H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJINDTKYKDVDJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions, followed by cyclization.
Introduction of the isopropylphenyl group: This step involves the Friedel-Crafts acylation of the chromen-4-one intermediate with isopropylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetylation: The final step is the acetylation of the resulting intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxy or keto derivatives.
Reduction: Reduction of the chromen-4-one core can yield dihydro derivatives, which may exhibit different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products:
Oxidation: Hydroxy or keto derivatives of the original compound.
Reduction: Dihydro derivatives of the chromen-4-one core.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It serves as a lead compound for the development of new pharmaceuticals targeting various diseases.
Medicine: In medicinal chemistry, N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)acetamide is investigated for its potential therapeutic effects, particularly in the treatment of cancer, neurodegenerative diseases, and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as UV-absorbing agents, dyes, and pigments.
Mechanism of Action
The mechanism of action of N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The chromen-4-one core structure allows the compound to interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects. Additionally, the antioxidant properties of the compound can protect cells from oxidative stress by scavenging free radicals.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table compares the target compound with structurally related acetamide derivatives from the evidence:
*Molecular weights estimated based on structural formulas.
Physicochemical and Spectral Properties
- IR/NMR Trends: Acetamide C=O stretches appear at ~1660–1680 cm⁻¹ (IR) . Chromenone and quinazolinone ketones (C=O) resonate at δ ~168–170 ppm in ¹³C NMR . Isopropyl groups exhibit characteristic doublets (δ ~1.2 ppm, 6H) in ¹H NMR .
Solubility and Lipophilicity :
Biological Activity
N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)acetamide is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article provides a detailed overview of its biological activity, synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a chromen-4-one core structure, which consists of a fused benzene and pyrone ring. The synthesis typically involves multi-step organic reactions:
- Formation of the Chromen-4-one Core : This is achieved through the condensation of salicylaldehyde with a β-keto ester under acidic or basic conditions, followed by cyclization.
- Introduction of the Isopropylphenyl Group : This step involves Friedel-Crafts acylation with isopropylbenzene using a Lewis acid catalyst like aluminum chloride.
- Acetylation : The final step involves acetylation with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetamide group.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown its ability to induce apoptosis in various cancer cell lines. For instance, compounds structurally similar to this derivative have been evaluated against A549 lung cancer cells and C6 glioma cells using assays such as MTT and caspase-3 activation assays . The results indicated that these compounds could effectively direct tumor cells toward apoptotic pathways.
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. In vitro assays demonstrated that it possesses inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation in animal models. Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX, which play crucial roles in inflammatory responses.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The chromen-4-one core allows for interaction with various kinases involved in cell signaling pathways, leading to anti-inflammatory and anticancer effects.
- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
Comparative Analysis with Similar Compounds
A comparison of this compound with similar compounds reveals notable differences in biological activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-isopropylphenyl)-2-(4-methylphenoxy)acetamide | Similar core | Moderate anticancer |
| N-(2-isopropylphenyl)-2-(4-methylphenoxy)acetamide | Similar core | Low antimicrobial |
| N-(4-acetylphenyl)-2-(4-methylphenoxy)acetamide | Similar core | Weak anti-inflammatory |
The presence of the chromen-4-one core in this compound contributes to its unique reactivity and potency compared to other acetamide derivatives.
Case Studies and Research Findings
- Anticonvulsant Activity : A study explored the anticonvulsant potential of related compounds, indicating that structural modifications can enhance efficacy against seizures in animal models . While specific data on this compound's anticonvulsant activity is limited, its structural analogs show promise.
- Pharmacological Screening : Various pharmacological studies have highlighted the compound's protective effects in models of neurodegenerative diseases, suggesting potential therapeutic applications beyond oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
